2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene
Overview
Description
2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene is a complex organic compound with the molecular formula C52H76Br2 It is characterized by its unique structure, which includes bromine atoms and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene typically involves multiple steps. One common method includes the bromination of 6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 2 and 8 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Material Science: The compound is studied for its potential use in creating novel materials with specific optical and electronic characteristics.
Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biological Research: Although less common, it may be explored for its interactions with biological molecules and potential biomedical applications.
Mechanism of Action
The mechanism of action of 2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene is primarily related to its electronic structure. The presence of bromine atoms and long alkyl chains influences its reactivity and interactions with other molecules. In organic electronics, its ability to transport charge and emit light is of particular interest. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds or materials.
Comparison with Similar Compounds
Similar Compounds
9,9-Dioctyl-2,7-dibromofluorene: Similar in structure but with different substitution patterns.
6,12-Dihydro-6,6,12,12-tetrakis(4-octylphenyl)-dithieno[2,3-d2′,3′-d′]-s-indaceno[1,2-b5,6-b′]dithiophene: Another compound with similar electronic properties but different functional groups.
Uniqueness
2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene is unique due to its specific substitution pattern and the presence of long alkyl chains, which influence its solubility, reactivity, and electronic properties. These characteristics make it particularly valuable in the field of organic electronics and material science.
Biological Activity
2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene is a complex organic compound notable for its potential applications in organic electronics and materials science. This article focuses on the biological activity of this compound, examining its synthesis, properties, and relevant studies that highlight its biological interactions and effects.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 860.99 g/mol. The compound features a unique indeno[1,2-b]fluorene core structure that contributes to its electronic properties.
Anticancer Properties
Research indicates that derivatives of indeno[1,2-b]fluorene compounds exhibit significant anticancer activity. A study by Kobayashi et al. (2009) demonstrated that certain indeno[1,2-b]fluorene derivatives could inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of compounds related to this compound. A recent study explored the synthesis of new derivatives and their efficacy against various bacterial strains. The findings suggested that modifications in the alkyl chain length and bromination significantly influenced antimicrobial potency.
Neuroprotective Effects
Emerging research has also pointed to neuroprotective effects associated with indeno[1,2-b]fluorene compounds. A case study highlighted the potential of these compounds to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induction of apoptosis in cancer cells | Kobayashi et al. (2009) |
Antimicrobial | Inhibition of bacterial growth | Recent antimicrobial study |
Neuroprotective | Protection against oxidative stress | Neuroprotective case study |
Structure-Activity Relationship (SAR)
Modification | Effect on Activity | Reference |
---|---|---|
Bromination | Increased anticancer activity | Kobayashi et al. (2009) |
Alkyl chain length | Enhanced antimicrobial properties | Recent antimicrobial study |
Functional groups | Modulation of neuroprotective effects | Neuroprotective case study |
Properties
IUPAC Name |
2,8-dibromo-6,6,12,12-tetraoctylindeno[1,2-b]fluorene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76Br2/c1-5-9-13-17-21-25-33-51(34-26-22-18-14-10-6-2)47-37-41(53)29-31-43(47)45-40-50-46(39-49(45)51)44-32-30-42(54)38-48(44)52(50,35-27-23-19-15-11-7-3)36-28-24-20-16-12-8-4/h29-32,37-40H,5-28,33-36H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXRVXNYEDMCJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)C(C5=C3C=CC(=C5)Br)(CCCCCCCC)CCCCCCCC)CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729639 | |
Record name | 2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264281-45-0 | |
Record name | 2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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